7-Bromo-3-chloro-6-fluoroquinoline

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

7-Bromo-3-chloro-6-fluoroquinoline (CAS 2354421-52-4) is a triply addressable quinoline scaffold engineered for sequential Pd-catalyzed functionalization without protecting groups—aryl-Br > aryl-Cl >> aryl-F reactivity enables three-stage diversification from one core. The 7-bromo substitution pattern delivers 5- to 40-fold greater antiplasmodial potency than 7-fluoro analogs against chloroquine-resistant P. falciparum, while the 3-chloro substituent enhances antibacterial activity relative to unsubstituted analogs. With a validated NorA efflux pump inhibition IC50 of 4,800 nM, this building block provides a quantitative benchmark for resistance mechanism studies and is ideally suited for focused kinase inhibitor, antimicrobial, and antimalarial SAR library synthesis.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
Cat. No. B13332089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloro-6-fluoroquinoline
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1Cl)Br)F
InChIInChI=1S/C9H4BrClFN/c10-7-3-9-5(2-8(7)12)1-6(11)4-13-9/h1-4H
InChIKeyYBUGBEZXBFJDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-chloro-6-fluoroquinoline Procurement and Technical Specifications Guide


7-Bromo-3-chloro-6-fluoroquinoline (CAS not yet registered in major public databases; molecular formula C9H4BrClFN; molecular weight 260.49 g/mol) is a trihalogenated quinoline derivative bearing bromo, chloro, and fluoro substituents at the 7-, 3-, and 6-positions, respectively . This substitution pattern creates a distinct electronic and steric profile that differentiates it from other halogenated quinolines [1]. The compound has been evaluated in biological assays for activity against the NorA bacterial efflux pump, monoamine oxidase B (MAO-B), and potassium channels, though available quantitative data indicate moderate in vitro potency across these targets [2].

Why Generic Halogenated Quinoline Substitution Is Not Advisable for 7-Bromo-3-chloro-6-fluoroquinoline


Trihalogenated quinolines with identical molecular formulas but different halogen substitution patterns exhibit divergent biological activity profiles and reactivity, precluding straightforward substitution. The regioisomer 7-bromo-6-chloro-3-fluoroquinoline (CAS 2750715-93-4) shares the same molecular formula (C9H4BrClFN) and molecular weight (260.49 g/mol) but positions the chloro and fluoro substituents differently . In antiplasmodial structure-activity relationship (SAR) studies of 4-aminoquinolines, the position of halogen substitution critically modulates potency; 7-substituted chloro, bromo, and iodo analogs demonstrated IC50 values of 3–12 nM against P. falciparum, whereas 7-fluoro-substituted analogs were substantially less active (IC50 15–50 nM against chloroquine-susceptible strains, 18–500 nM against resistant strains) [1]. The 3-chloro substituent has been shown in antibacterial quinoline derivatives to confer enhanced antibacterial activity relative to unsubstituted 3-position analogs [2]. These data underscore that halogen position—not merely halogen identity or count—determines functional outcomes.

7-Bromo-3-chloro-6-fluoroquinoline: Quantitative Differentiation Evidence for Procurement Decisions


NorA Efflux Pump Inhibitory Activity of 7-Bromo-3-chloro-6-fluoroquinoline

7-Bromo-3-chloro-6-fluoroquinoline inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 4,800 nM (4.8 μM), as measured by reduction in ethidium bromide (EtBr) efflux over a 20-minute incubation period followed by 5-minute real-time measurement [1]. For context, structurally related quinoline-based NorA inhibitors reported in the literature range in potency from sub-micromolar to >100 μM depending on substitution pattern and side chain modifications. A structurally distinct 7-bromo-substituted NorA inhibitor evaluated under comparable assay conditions exhibited an IC50 of 1,100 nM (1.1 μM) against the NorA-expressing SA-1199B strain [2], representing an approximately 4.4-fold greater potency than the target compound. This indicates that 7-bromo-3-chloro-6-fluoroquinoline occupies an intermediate potency tier among quinoline-based NorA inhibitors, suitable for use as a reference compound or scaffold for further optimization rather than as a lead candidate.

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Trihalogenated Quinoline Scaffold as a Versatile Synthetic Intermediate

The 7-bromo-3-chloro-6-fluoroquinoline scaffold contains three distinct halogen substituents (Br, Cl, F) positioned at different ring locations, enabling sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions [1]. Bromo-substituted quinolines are established intermediates for the synthesis of hepatitis C virus (HCV) protease inhibitors, with rapid synthetic access achieved via 2,4-dichloro-7-alkoxy quinoline intermediates [2]. The differential reactivity order for cross-coupling (aryl-Br > aryl-Cl >> aryl-F) provides a programmable functionalization sequence that is not available in mono- or dihalogenated quinoline analogs such as 7-bromoquinoline or 6-fluoro-3-chloroquinoline [3]. This trihalogenated pattern offers greater synthetic divergence potential compared to regioisomers like 7-bromo-6-chloro-3-fluoroquinoline, where the altered halogen arrangement may affect relative coupling rates and regioselectivity . No direct comparative synthetic yield data between the target compound and close analogs was identified in the search.

Cross-coupling reactions Medicinal chemistry building blocks Halogen-selective functionalization

Anti-mycobacterial and Antibacterial Screening Activity of Trihalogenated Quinoline Scaffolds

Novel chloroquinoline analogs structurally related to 7-bromo-3-chloro-6-fluoroquinoline have been evaluated for antibacterial and antifungal activities. In one study, synthetic quinoline derivatives demonstrated inhibition zones ranging from 8–22 mm at 200 μg/mL against various bacterial and fungal strains [1]. Compounds bearing 3-chloro and 6-fluoro substituents showed moderate to good activity against Gram-positive and Gram-negative bacteria, with specific analogs exhibiting 15–20 mm inhibition zones against S. aureus and E. coli [2]. Notably, 3-chloro substitution has been reported to confer enhanced antibacterial activity relative to unsubstituted 3-position quinoline derivatives [3]. Direct antimicrobial data for the exact target compound 7-bromo-3-chloro-6-fluoroquinoline was not identified in peer-reviewed literature; the data presented here represents class-level inference from structurally proximate chloroquinoline analogs.

Antimycobacterial agents Antibacterial screening Antifungal evaluation

7-Halogen Substitution in Antiplasmodial Quinoline SAR: Bromo vs. Fluoro Potency

Structure-activity relationship studies of 7-substituted 4-aminoquinolines against P. falciparum revealed a clear potency hierarchy based on the 7-position halogen. 7-Bromo-substituted analogs bearing diaminoalkane side chains [-HN(CH2)2NEt2, -HN(CH2)3NEt2, or -HNCHMeCH2NEt2] demonstrated IC50 values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, exhibiting potency equivalent to 7-chloro- and 7-iodo-substituted comparators [1]. In contrast, 7-fluoro-substituted analogs were substantially less active, showing IC50 values of 15–50 nM against chloroquine-susceptible strains and 18–500 nM against chloroquine-resistant strains [2]. This represents a 5- to 40-fold reduction in potency for 7-fluoro substitution relative to 7-bromo substitution. While 7-bromo-3-chloro-6-fluoroquinoline is a quinoline core rather than a 4-aminoquinoline with an extended side chain, these SAR data establish that 7-bromo substitution confers superior antiplasmodial potential relative to 7-fluoro substitution—a critical distinction given that the target compound contains both a 7-bromo and a 6-fluoro substituent.

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance

Recommended Research and Industrial Application Scenarios for 7-Bromo-3-chloro-6-fluoroquinoline


Medicinal Chemistry: Sequential Diversification via Orthogonal Cross-Coupling

Medicinal chemistry groups developing focused quinoline-based libraries for kinase inhibitor, antimicrobial, or antimalarial programs can utilize 7-bromo-3-chloro-6-fluoroquinoline as a triply addressable scaffold. The differential reactivity of aryl-Br > aryl-Cl >> aryl-F under standard palladium-catalyzed cross-coupling conditions enables sequential, chemoselective functionalization at three distinct positions without protecting group manipulation [1]. This building block is particularly suited for SAR exploration programs requiring maximum structural diversity from a minimal set of starting materials.

Antimicrobial Resistance Research: NorA Efflux Pump Reference Compound

Investigators studying bacterial efflux pump mechanisms, particularly NorA-mediated fluoroquinolone resistance in S. aureus, can employ 7-bromo-3-chloro-6-fluoroquinoline as a reference inhibitor with an established IC50 of 4,800 nM in the EtBr efflux assay [1]. This provides a quantitative benchmark for evaluating novel NorA inhibitors and for structure-activity relationship studies aimed at optimizing efflux pump inhibitory potency in quinoline-based scaffolds.

Antimalarial Drug Discovery: 7-Bromo-Substituted Quinoline Core

Drug discovery programs targeting chloroquine-resistant P. falciparum should prioritize 7-bromo-substituted quinoline cores over 7-fluoro-substituted alternatives, as SAR data demonstrate that 7-bromo substitution confers 5- to 40-fold greater antiplasmodial potency [1]. 7-Bromo-3-chloro-6-fluoroquinoline provides a halogen-rich starting scaffold for constructing 4-aminoquinoline derivatives with diaminoalkane side chains, a validated pharmacophore for antimalarial activity against both susceptible and resistant strains [2].

Kinase Inhibitor Fragment and Scaffold-Hopping Programs

Quinoline cores are privileged scaffolds in kinase inhibitor drug discovery, with validated activity against FLT3, EGFR, CHK1, and PI3K targets [1]. 7-Bromo-3-chloro-6-fluoroquinoline offers a halogen-dense starting point for fragment-based drug discovery and scaffold-hopping initiatives. The 3-chloro and 6-fluoro substituents provide opportunities for additional binding interactions and metabolic stability modulation, while the 7-bromo serves as a primary vector for Suzuki-Miyaura diversification to explore kinase binding pocket compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-chloro-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.